N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide is an organic compound characterized by its complex structure, which includes a methanesulfonyl group, a phenyl group, and a butanamide backbone. Its molecular formula is C15H19NO3S, with a molecular weight of 301.4 g/mol. This compound appears as a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide, dimethylformamide, and methanol, but is insoluble in water. Its melting point ranges from 63 to 65°C, and it has a boiling point of approximately 525.8°C at 760 mmHg. The compound is stable under normal conditions but can decompose when exposed to light and heat.
These reactions highlight the compound's versatility in synthetic chemistry and its potential for further modifications.
This compound has garnered attention for its significant biological activities, particularly as an allosteric modulator of various ion channels and receptors. It has been shown to modulate gamma-aminobutyric acid receptors and transient receptor potential vanilloid 1 channels, both of which play crucial roles in pain perception and sensory transmission. Additionally, N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines, suggesting its potential therapeutic applications in pain management and inflammatory diseases.
The synthesis of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide typically involves several steps:
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide has various applications across different fields:
Research into the interaction studies of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide indicates that it may interact with specific enzymes or receptors within biological systems. Its modulation of signaling pathways related to cell growth, apoptosis, or inflammation suggests that it could play a role in various physiological processes.
Several compounds share structural similarities with N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide, each possessing unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(4-hydroxyphenyl)butanamide | C11H15NO3 | Exhibits analgesic properties |
| N-[3-(trifluoromethyl)phenyl]butanamide | C12H14F3N | Potential anti-cancer activity |
| N-(3-methylphenyl)butanamide | C12H17NO | Known for anti-inflammatory effects |
| N-(4-chlorophenyl)butanamide | C11H14ClN | Investigated for neuroprotective effects |
N-[3-(trifluoromethyl)phenyl]butanamide stands out due to its trifluoromethyl group, enhancing lipophilicity and potentially increasing bioavailability compared to N-[3-methanesulfonylprop-2-en-1-yl]-4-phenybutanamide. Conversely, N-(4-hydroxyphenyl)butanamide's hydroxyl group may contribute to its analgesic effects through different mechanisms of action.